Oleyltrimethylammonium chloride

Description

Properties

IUPAC Name |

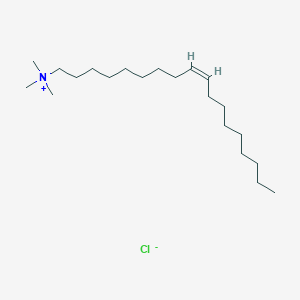

trimethyl-[(Z)-octadec-9-enyl]azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4;/h12-13H,5-11,14-21H2,1-4H3;1H/q+1;/p-1/b13-12-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLUSYMLLVVXGI-USGGBSEESA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042495 | |

| Record name | Trimethyloleylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10450-69-8 | |

| Record name | Oleyltrimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10450-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleyltrimethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010450698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecen-1-aminium, N,N,N-trimethyl-, chloride (1:1), (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethyloleylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyloleylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLEYLTRIMETHYLAMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6AT2HUM92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Oleyltrimethylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyltrimethylammonium chloride is a quaternary ammonium salt, a cationic surfactant with a range of applications stemming from its amphiphilic nature. This document provides a comprehensive overview of its chemical and physical properties, methodologies for its synthesis and characterization, and insights into its applications, particularly in the realm of drug delivery. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, materials science, and pharmaceutical development.

Core Chemical Properties

This compound possesses a unique molecular structure, featuring a long, unsaturated oleyl (C18:1) hydrocarbon tail that imparts hydrophobicity, and a positively charged trimethylammonium head group responsible for its hydrophilic character. This dual nature governs its behavior in various solvents and at interfaces.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | trimethyl-[(9Z)-octadec-9-en-1-yl]azanium;chloride | --INVALID-LINK-- |

| Molecular Formula | C₂₁H₄₄ClN | --INVALID-LINK-- |

| Molecular Weight | 346.03 g/mol | --INVALID-LINK-- |

| Appearance | White hygroscopic crystals (for similar trimethylammonium chlorides) | --INVALID-LINK-- |

| Melting Point | 230-232 °C (Decomposition for a similar compound) | --INVALID-LINK-- |

| Boiling Point | Data not available | |

| Solubility | Generally more soluble in organic solvents than in water. Soluble in ethanol. Insoluble in ether, petroleum ether, benzene, and carbon disulfide (for similar trimethylammonium chlorides). | --INVALID-LINK-- |

Table 2: Surfactant Properties of this compound and Related Compounds

| Property | Value | Notes |

| Critical Micelle Concentration (CMC) | Data not available for this compound. For Hexadecyltrimethylammonium bromide (a C16 analogue), the CMC is 0.00092 M. | --INVALID-LINK-- |

| Surface Tension | Data not available for this compound. The limiting surface tension for Dodecyltrimethylammonium bromide (a C12 analogue) is approximately 35.25 mN/m. | --INVALID-LINK-- |

Experimental Protocols

Synthesis of this compound

Step 1: Synthesis of Oleyl Chloride from Oleyl Alcohol

This step involves the conversion of the hydroxyl group of oleyl alcohol into a more reactive leaving group, typically a chloride.

-

Materials: Oleyl alcohol, thionyl chloride (SOCl₂), pyridine, and a non-polar solvent like petroleum ether.

-

Procedure:

-

Dissolve oleyl alcohol in petroleum ether in a reaction flask equipped with a stirrer and a reflux condenser.

-

Add a catalytic amount of pyridine.

-

Slowly add thionyl chloride to the solution while stirring. The reaction is typically carried out at an elevated temperature (e.g., 60-70 °C).[1]

-

The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, the solvent and excess thionyl chloride are removed under reduced pressure to yield crude oleyl chloride.

-

Step 2: Quaternization of Trimethylamine with Oleyl Chloride

This is the final step where the tertiary amine, trimethylamine, is alkylated with the prepared oleyl chloride.

-

Materials: Oleyl chloride, trimethylamine, and a polar organic solvent such as acetonitrile.

-

Procedure:

-

Dissolve oleyl chloride in acetonitrile in a pressure-rated reactor.

-

Introduce a stoichiometric amount of trimethylamine into the reactor.

-

The reaction is typically carried out under pressure and at an elevated temperature (e.g., 90 °C) for several hours.[1]

-

After the reaction, the mixture is cooled, and the crude product is precipitated.

-

The product can be purified by washing with a non-polar solvent like anhydrous ether and then dried under vacuum to yield this compound as a solid.[1]

-

Figure 1: A simplified workflow for the synthesis of this compound.

Characterization of Micellar Properties

The formation of micelles is a key characteristic of surfactants in solution above a certain concentration known as the Critical Micelle Concentration (CMC).

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the point of micelle formation.

-

Surface Tensiometry:

-

Prepare a series of aqueous solutions of this compound with increasing concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is the concentration at which the surface tension plateaus.[2][3]

-

-

Conductivity Measurement:

-

Prepare a series of aqueous solutions of this compound.

-

Measure the electrical conductivity of each solution.

-

Plot the conductivity against the surfactant concentration.

-

The CMC is identified by a distinct change in the slope of the plot.[4]

-

Figure 2: Relationship between surfactant concentration and micelle formation.

Applications in Drug Delivery

Cationic surfactants like this compound are of significant interest in drug delivery due to their ability to self-assemble into micelles and interact with biological membranes.

Mechanism of Action in Drug Delivery

While specific signaling pathways involving this compound are not well-documented in the available literature, a general mechanism for its role as a drug delivery vehicle can be proposed based on the properties of cationic micelles.

-

Encapsulation of Hydrophobic Drugs: The hydrophobic core of the micelles can encapsulate poorly water-soluble drug molecules, increasing their apparent solubility in aqueous environments.

-

Interaction with Cell Membranes: The positively charged surface of the micelles can interact electrostatically with the negatively charged components of cell membranes (e.g., phospholipids and proteins).

-

Enhanced Cellular Uptake: This interaction can facilitate the uptake of the drug-loaded micelles into cells through processes like endocytosis.

-

Drug Release: Once inside the cell, changes in the local environment (e.g., pH) can trigger the disassembly of the micelles, leading to the release of the encapsulated drug.

Figure 3: Proposed mechanism of drug delivery by a cationic micelle.

Conclusion

This compound is a cationic surfactant with properties that make it a candidate for various applications, including as an excipient in drug delivery systems. This guide has summarized its known chemical and physical properties and provided general experimental protocols for its synthesis and characterization based on related compounds. Further research is required to determine specific quantitative data for its surfactant properties and to elucidate its precise mechanisms of action in biological systems. The provided diagrams offer a visual representation of the key concepts discussed.

References

An In-depth Technical Guide to the Physical Properties of Oleyltrimethylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Oleyltrimethylammonium chloride is a quaternary ammonium salt that functions as a cationic surfactant. Its amphiphilic nature, characterized by a long oleyl (C18) hydrocarbon tail and a hydrophilic quaternary ammonium headgroup, makes it a compound of significant interest in various scientific and industrial applications, including as a disinfectant, in the formulation of personal care products, and notably in drug delivery systems as a component of liposomes and other nanoparticle-based carriers. This technical guide provides a comprehensive overview of its core physical properties, the experimental methods used to determine them, and its functional role in macromolecular assemblies.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. This data is essential for its application in formulation development and for understanding its behavior in various solvent systems.

| Property | Value |

| IUPAC Name | trimethyl-[(Z)-octadec-9-enyl]azanium chloride[1] |

| Synonyms | Trimethyloleylammonium chloride, Oleyltrimonium chloride, Aliquat 21, NORAMIUM MO 50[1] |

| CAS Number | 10450-69-8 |

| Molecular Formula | C₂₁H₄₄ClN[1] |

| Molecular Weight | 346.03 g/mol [1] |

| Appearance | Typically a white to off-white crystalline powder or solid. |

| Melting Point | 230-232 °C (Note: Quaternary ammonium salts may decompose at high temperatures) |

| Boiling Point | Not applicable; decomposes upon strong heating. |

| Solubility | Soluble in water and polar organic solvents like ethanol. Insoluble in non-polar solvents like ether.[2][3] |

| Critical Micelle Concentration (CMC) | The CMC is a critical parameter for surfactants, representing the concentration at which molecules self-assemble into micelles. While a specific, experimentally verified value for this compound is not readily available in the cited literature, it is expected to be in the millimolar (mM) range in aqueous solutions, similar to other single-chain cationic surfactants with long alkyl chains like cetyltrimethylammonium chloride (CTAC).[4][5] The CMC is influenced by factors such as temperature, pH, and the presence of electrolytes.[6] |

**Experimental Protocols for Property Determination

The determination of the physical properties of surfactants like this compound requires precise experimental techniques. Below are detailed methodologies for key analytical procedures.

Melting Point Determination using the Capillary Method

The melting point provides an indication of the purity of a crystalline solid.[7][8]

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[9]

-

Glass capillary tubes (sealed at one end)[10]

-

Sample of this compound

-

Spatula and watch glass

Procedure:

-

Sample Preparation: A small amount of dry this compound powder is placed on a watch glass. The open end of a capillary tube is pressed into the powder to collect a small sample. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 2-3 mm.[9][10]

-

Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): A preliminary rapid heating is performed to get an approximate melting range.

-

Accurate Determination: A fresh sample is prepared. The apparatus is heated to a temperature approximately 15-20°C below the estimated melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.[11]

-

Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the range.[7]

-

Purity Assessment: A sharp melting range (e.g., 0.5-1.0°C) is indicative of a pure compound. Impurities typically cause a depression and broadening of the melting range.[11]

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the surfactant solution that exhibits a sharp change in its concentration dependence at the point of micelle formation.[6]

Objective: To find the concentration at which this compound monomers in solution begin to form micelles.

Principle: Below the CMC, surfactant molecules accumulate at the air-water interface, causing a sharp decrease in surface tension. Above the CMC, the interface becomes saturated, and additional surfactant molecules form micelles in the bulk solution, leading to a much smaller change in surface tension with increasing concentration.[12]

Apparatus:

-

Tensiometer (e.g., Du Noüy ring or Wilhelmy plate)

-

High-precision analytical balance

-

Volumetric flasks and pipettes

-

Beaker or sample vessel

Procedure:

-

Stock Solution Preparation: A concentrated stock solution of this compound in deionized water is prepared.

-

Serial Dilutions: A series of solutions with increasing concentrations of the surfactant are prepared from the stock solution.

-

Measurement: For each concentration, the surface tension is measured using the tensiometer. The ring or plate must be thoroughly cleaned between measurements.

-

Data Analysis: A plot of surface tension versus the logarithm of the surfactant concentration is generated. The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.[12]

Principle: For ionic surfactants like this compound, the conductivity of the solution changes with concentration. Below the CMC, conductivity increases linearly as more charge-carrying monomers are added. Above the CMC, the monomers aggregate into micelles. While the micelles are charged, their mobility is lower than that of the individual ions, and they bind counter-ions, leading to a decrease in the slope of the conductivity versus concentration plot.[13]

Apparatus:

-

Conductometer with a calibrated probe

-

Volumetric glassware

-

Magnetic stirrer and stir bar

Procedure:

-

Solution Preparation: A series of this compound solutions of varying concentrations are prepared in deionized water.

-

Measurement: The conductivity probe is immersed in each solution (maintained at a constant temperature), and the conductivity is recorded.

-

Data Analysis: A graph of specific conductivity versus surfactant concentration is plotted. The graph will display two linear portions. The concentration at which the slope changes corresponds to the CMC.[13]

Visualizations of Molecular Behavior and Applications

Micelle Formation Workflow

The formation of micelles is a fundamental property of surfactants in solution. This process is concentration-dependent and represents a key mechanism for the solubilization of hydrophobic substances in aqueous media.

References

- 1. This compound | C21H44N.Cl | CID 6436370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. TRIMETHYLAMMONIUM ETHANOL CHLORIDE - Ataman Kimya [atamanchemicals.com]

- 4. Rapid determination of surfactant critical micelle concentration in aqueous solutions using fiber-optic refractive index sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 7. alnoor.edu.iq [alnoor.edu.iq]

- 8. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 9. Determination of Melting Point [wiredchemist.com]

- 10. davjalandhar.com [davjalandhar.com]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. journals.stmjournals.com [journals.stmjournals.com]

- 13. phavi.umcs.pl [phavi.umcs.pl]

An In-Depth Technical Guide on the Core Mechanism of Action of Oleyltrimethylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleyltrimethylammonium chloride (OTAC) is a quaternary ammonium compound with a long oleyl alkyl chain, exhibiting potent surfactant and antimicrobial properties. Its primary mechanism of action involves the disruption of cell membrane integrity, leading to a cascade of events that culminate in cell death. This technical guide delineates the core mechanisms of OTAC, focusing on its interaction with the cell membrane, induction of apoptosis, and the associated signaling pathways. Detailed experimental protocols and quantitative data are provided to facilitate further research and development of OTAC-based applications.

Core Mechanism of Action: Cell Membrane Disruption

The defining characteristic of this compound's mechanism of action is its ability to compromise the structural and functional integrity of cellular membranes. As a cationic surfactant, the positively charged trimethylammonium headgroup of OTAC interacts electrostatically with the negatively charged components of microbial and cancer cell membranes, such as phospholipids and teichoic acids. The long, hydrophobic oleyl tail then inserts into the lipid bilayer, disrupting the packing of phospholipids.

This insertion leads to:

-

Increased Membrane Permeability: The disruption of the lipid bilayer creates pores and increases the fluidity of the membrane, leading to the leakage of essential intracellular components, including ions (e.g., K+), metabolites, and macromolecules.

-

Loss of Membrane Potential: The uncontrolled movement of ions across the compromised membrane dissipates the electrochemical gradients that are crucial for cellular processes such as ATP synthesis and transport of nutrients.

Visualization of Membrane Interaction

The interaction and subsequent disruption of the cell membrane by OTAC can be conceptualized as a multi-step process.

Caption: Interaction of OTAC with the Cell Membrane.

Induction of Apoptosis

Beyond direct membrane lysis, this compound is a potent inducer of apoptosis, or programmed cell death. This is a critical mechanism, particularly in its potential application as an anticancer agent. The apoptotic cascade is initiated by cellular stress caused by membrane damage and the influx of extracellular signals.

The Intrinsic (Mitochondrial) Pathway of Apoptosis

The primary apoptotic pathway activated by OTAC is the intrinsic, or mitochondrial, pathway.

-

Mitochondrial Membrane Depolarization: OTAC-induced damage extends to the mitochondrial membranes, leading to the dissipation of the mitochondrial membrane potential (ΔΨm).

-

Release of Pro-Apoptotic Factors: The loss of ΔΨm results in the release of pro-apoptotic proteins, most notably cytochrome c, from the mitochondrial intermembrane space into the cytoplasm.

-

Caspase Activation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), forming the apoptosome. This complex then activates caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3.

-

Execution of Apoptosis: Activated caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.

Role of Bcl-2 Family Proteins

The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway. The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members determines the cell's fate. OTAC-induced stress is believed to shift this balance in favor of the pro-apoptotic members, promoting the permeabilization of the mitochondrial outer membrane.

Signaling Pathway Diagram

The signaling cascade leading to apoptosis is illustrated below.

Caption: OTAC-Induced Intrinsic Apoptosis Pathway.

Potential Involvement of Other Signaling Pathways

While the direct membrane-disrupting and subsequent apoptotic effects are central, other signaling pathways may also be modulated by OTAC.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathways (including ERK, JNK, and p38) are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Cellular stress induced by OTAC could potentially activate JNK and p38 pathways, which are often associated with apoptosis.

-

PI3K/Akt Pathway: The PI3K/Akt pathway is a key survival pathway. Inhibition of this pathway can sensitize cells to apoptosis. It is plausible that OTAC-induced cellular stress could lead to the downregulation of the PI3K/Akt pathway, further promoting cell death.

Further research is required to fully elucidate the role of these pathways in the mechanism of action of this compound.

Quantitative Data

The efficacy of this compound can be quantified by its half-maximal inhibitory concentration (IC50) against cancer cell lines and its minimum inhibitory concentration (MIC) against various microorganisms. While specific data for OTAC is limited in publicly available literature, the following tables summarize typical ranges for similar long-chain quaternary ammonium compounds.

Table 1: Cytotoxicity (IC50) of Long-Chain Quaternary Ammonium Compounds against Cancer Cell Lines

| Cell Line | Compound Type | IC50 (µM) | Reference |

| L929 (Fibroblast) | Methacryloxylethyl cetyl ammonium chloride | 25 - 35 | [1] |

| Various Cancer Lines | Alkyltrimethylammonium bromides | 10 - 50 | [2] |

Table 2: Antimicrobial Activity (MIC) of Quaternary Ammonium Compounds

| Microorganism | Compound Type | MIC (µg/mL) | Reference |

| E. coli | Poly(METAC) | 370 | [3] |

| B. subtilis | Poly(METAC) | 123 | [3] |

| S. aureus (MSSA) | Poly(METAC) | 1100 | [3] |

| C. albicans | Poly(METAC) | 370 | [3] |

| E. coli | Alkyl-trimethyl ammonium bromide | 0.312 - 2.5 | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the mechanism of action of this compound.

Cell Viability Assessment: MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Cell Treatment: Treat cells with this compound as described for the MTT assay.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Principle: The lipophilic cationic dye, DiBAC4(3) (bis-(1,3-dibutylbarbituric acid)trimethine oxonol), is a voltage-sensitive dye that enters depolarized cells and binds to intracellular proteins, resulting in an increase in fluorescence.

Protocol:

-

Cell Seeding and Treatment: Prepare and treat cells as previously described.

-

Dye Loading: Incubate the cells with 5 µM DiBAC4(3) in culture medium for 30 minutes at 37°C.

-

Imaging: Acquire fluorescence images using a fluorescence microscope with appropriate filters (excitation ~490 nm, emission ~516 nm).

-

Analysis: Quantify the fluorescence intensity of individual cells. An increase in fluorescence intensity indicates a decrease in mitochondrial membrane potential.

Western Blot Analysis of Apoptosis-Related Proteins

Principle: This technique is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. It is useful for examining the expression levels of key apoptotic proteins like caspases and Bcl-2 family members.

Protocol:

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-caspase-3, anti-Bcl-2, anti-Bax) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow Diagram

The logical flow of experiments to elucidate the mechanism of action of OTAC is presented below.

References

An In-depth Technical Guide to Oleyltrimethylammonium Chloride (CAS 10450-69-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyltrimethylammonium chloride (CAS 10450-69-8), also known as oleyltrimonium chloride, is a quaternary ammonium compound. It is a cationic surfactant with a long oleyl chain providing hydrophobic properties and a positively charged trimethylammonium head group conferring hydrophilicity.[1] This amphiphilic nature drives its utility in a variety of applications, including as an emulsifier, conditioning agent, and antimicrobial agent.[1] Its potential in the formulation of drug delivery systems, such as nanoparticles and liposomes, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, potential applications, and biological effects of this compound, with a focus on its relevance to researchers and drug development professionals.

Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological properties of this compound is presented below.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 10450-69-8 | [1][2] |

| Molecular Formula | C21H44ClN | [3] |

| Molecular Weight | 346.03 g/mol | [3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 230-232 °C | [2] |

| Solubility | Generally soluble in water | [1] |

| Synonyms | Oleyltrimonium chloride, (9Z)-N,N,N-trimethyloctadec-9-en-1-aminium chloride, Trimethyl oleyl ammonium chloride | [1] |

Toxicological Information

| Hazard | Description | Reference |

| Acute Oral Toxicity | Harmful if swallowed. | [4] |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | [2][4] |

| Eye Damage/Irritation | Causes serious eye damage. | [2][4] |

| Aquatic Hazard | Very toxic to aquatic life. | [2] |

Synthesis

A general synthesis route for this compound involves the quaternization of oleylamine. This process is a standard method for producing quaternary ammonium compounds.

Caption: Generalized synthesis workflow for this compound.

Experimental Protocols

Due to a lack of publicly available, detailed experimental protocols specifically for this compound, the following are generalized methods based on similar cationic surfactants. These should be adapted and optimized for specific research needs.

Preparation of Cationic Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing liposomes, which can be adapted for the inclusion of this compound as a cationic lipid component.

Materials:

-

This compound

-

Neutral lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine - DOPC)

-

Cholesterol

-

Chloroform

-

Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Bath sonicator or extruder

Procedure:

-

Dissolve this compound, DOPC, and cholesterol in chloroform in a round-bottom flask at a desired molar ratio.

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

-

Further dry the lipid film under vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with the hydration buffer by vortexing or gentle shaking at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).

-

To produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), the MLV suspension can be sonicated in a bath sonicator or extruded through polycarbonate membranes of a defined pore size.

Nanoparticle Formation by Ionic Gelation

This protocol is adapted from methods used for forming nanoparticles with cationic polymers and can be a starting point for using this compound.

Materials:

-

This compound

-

Anionic crosslinking agent (e.g., sodium tripolyphosphate - TPP)

-

Deionized water

-

Magnetic stirrer

Procedure:

-

Prepare an aqueous solution of this compound at a specific concentration.

-

Prepare an aqueous solution of TPP.

-

While stirring the this compound solution, add the TPP solution dropwise.

-

The formation of nanoparticles should be observed as a spontaneous opalescent suspension.

-

Continue stirring for a defined period (e.g., 30 minutes) to allow for the stabilization of the nanoparticles.

-

Nanoparticles can be collected by centrifugation and washed with deionized water to remove unreacted reagents.

Potential Applications and Biological Effects

Antimicrobial Activity

Quaternary ammonium compounds, including this compound, are known for their broad-spectrum antimicrobial properties. The primary mechanism of action is the disruption of the microbial cell membrane.

Caption: General mechanism of antimicrobial action for quaternary ammonium compounds.

Drug and Gene Delivery

The cationic nature of this compound makes it a candidate for complexing with anionic molecules like DNA and RNA, facilitating their delivery into cells. It can also be incorporated into lipid-based nanoparticles to enhance the delivery of hydrophobic drugs.

Potential Cytotoxicity and Induction of Apoptosis

While beneficial for antimicrobial applications, the membrane-disrupting properties of cationic surfactants can also lead to cytotoxicity in mammalian cells. At certain concentrations, cationic lipids have been shown to induce apoptosis.

Caption: A potential intrinsic apoptosis pathway induced by cationic lipids.

Experimental Workflow: Nanoparticle Synthesis and Characterization

The following diagram outlines a typical workflow for the synthesis and characterization of nanoparticles using this compound.

Caption: A typical workflow for nanoparticle synthesis and characterization.

Conclusion

This compound is a versatile cationic surfactant with established applications and significant potential in the field of drug delivery and biomedical research. Its physicochemical properties make it suitable for forming self-assembled structures like micelles and for incorporation into more complex formulations such as liposomes and nanoparticles. While its antimicrobial properties are well-recognized, further research is needed to fully elucidate its specific interactions with mammalian cells and its potential to modulate cellular signaling pathways. The generalized protocols and workflows provided in this guide offer a starting point for researchers to explore the applications of this compound in their own studies. As with any cationic lipid, careful consideration of its cytotoxic potential is crucial in the design of safe and effective formulations for therapeutic applications.

References

Trimethyloleylammonium Chloride: A Technical Overview for Researchers

Disclaimer: Extensive research for publicly available, in-depth technical data specifically on Trimethyloleylammonium Chloride (CAS 147-91-1) did not yield detailed information regarding its specific effects on intracellular signaling pathways, comprehensive experimental protocols for its biological evaluation, or extensive quantitative data from such studies. The majority of available information pertains to its properties as a cationic surfactant with applications in various industries.

This guide, therefore, provides a comprehensive overview of the core characteristics of Trimethyloleylammonium Chloride based on available data and extrapolates potential biological activities and mechanisms based on the well-established properties of structurally related quaternary ammonium cationic surfactants. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, highlighting areas where further investigation is critically needed.

Core Chemical and Physical Properties

Trimethyloleylammonium chloride is a quaternary ammonium salt. It possesses a hydrophilic quaternary ammonium head group and a long hydrophobic oleyl tail, rendering it a cationic surfactant. This amphiphilic nature dictates its behavior in aqueous and lipid environments and is central to its industrial applications and potential biological activities.

| Property | Value | Reference |

| CAS Number | 147-91-1 | [1] |

| Molecular Formula | C21H44ClN | [][3] |

| Molecular Weight | 346.03 g/mol | [][3] |

| Synonyms | (Z)-N,N,N-trimethyloctadec-9-en-1-aminium chloride, Oleyltrimethylammonium chloride | [3][4] |

| Appearance | Data not available | |

| Solubility | Data not available | |

| Critical Micelle Concentration (CMC) | Data not available |

Postulated Biological Activities and Mechanisms of Action

Based on the extensive literature on quaternary ammonium compounds (QACs), the primary biological activity of Trimethyloleylammonium chloride is predicted to be antimicrobial and cytotoxic. The fundamental mechanism of action for this class of compounds is the disruption of cellular membrane integrity.

Antimicrobial and Cytotoxic Mechanism

The cationic headgroup of Trimethyloleylammonium chloride is expected to interact with the negatively charged components of microbial and mammalian cell membranes, such as phospholipids and teichoic acids. The hydrophobic tail then inserts into the lipid bilayer, disrupting its structure and function. This can lead to:

-

Increased membrane permeability and leakage of intracellular components.

-

Dissipation of the electrochemical gradient across the membrane.

-

Inhibition of membrane-bound enzymes and transport proteins.

-

Ultimately, cell lysis and death.

dot

References

Introduction to Quaternary Ammonium Compounds (QACs)

An In-depth Technical Guide to Quaternary Ammonium Compounds: Core Principles and Applications

Quaternary Ammonium Compounds, commonly referred to as QACs or "quats," are a diverse class of cationic surfactants with a broad spectrum of activity against bacteria, fungi, and enveloped viruses.[1][2][3][4] Their amphiphilic nature, consisting of a positively charged hydrophilic head and a hydrophobic tail, allows them to effectively interact with and disrupt microbial cell membranes, making them invaluable as disinfectants, antiseptics, preservatives, and antistatic agents.[5][6] First approved for use in 1947, QACs are now integral components in household cleaners, personal care products, and a wide array of pharmaceutical and medical applications, from surface disinfectants to preservatives in ophthalmic solutions.[5][7][8] Their use has seen a significant increase, particularly in response to global health concerns like the COVID-19 pandemic.[7][9] This guide provides a fundamental understanding of QACs for researchers, scientists, and drug development professionals, covering their core structure, mechanism of action, quantitative efficacy, and the experimental protocols used for their evaluation.

Core Structure and Classification

The fundamental structure of a QAC consists of a central nitrogen atom bonded to four organic groups (R groups), giving the nitrogen a permanent positive charge.[4][6][10] This cationic nature is a key determinant of their function. The R groups can be alkyl or aryl chains of varying lengths and complexities, and the nature of these groups dictates the compound's specific properties and antimicrobial efficacy.[7][10]

QACs are often categorized into groups based on the substituents attached to the nitrogen atom. The U.S. Environmental Protection Agency (EPA) classifies them into four main groups:[7][10][11]

-

Group I: These are dialkyl dimethyl ammonium chlorides (DDACs), characterized by two long alkyl chains and two methyl groups. They are known for their fungicidal and bactericidal properties.[10]

-

Group II: Known as alkyl dimethyl benzyl ammonium chlorides (ADBACs), these compounds feature one long alkyl chain, two methyl groups, and a benzyl ring. This group includes the widely used Benzalkonium chloride (BAC).[10]

-

Group III: This group includes QACs with di- and trichlorobenzyl substitutions.[7][11]

-

Group IV: This category encompasses QACs with more complex or unusual substituents, such as those with charged heterocyclic structures.[7][11]

The length of the alkyl chains is critical; maximum antimicrobial activity against Gram-positive bacteria and yeasts is typically observed with chain lengths of C12-C14, while activity against Gram-negative bacteria is often highest with C14-C16 chains.[12]

Physicochemical Properties

The physicochemical properties of QACs are largely governed by their molecular structure, particularly the length of the alkyl chains and the nature of the counter-ion (commonly chloride or bromide). These properties influence their solubility, surfactant activity, and ultimately, their biocidal effectiveness.

| Property | Description | Common QAC Examples |

| Water Solubility | Generally high due to the charged cationic head. Shorter alkyl chains increase water solubility.[7][8][11] | Benzalkonium Chloride (BKC), Cetylpyridinium Chloride (CPC) are readily soluble in water. |

| Volatility | Low volatility, which contributes to their persistence on treated surfaces and in indoor environments.[7][11] | Most QACs used in disinfectants are non-volatile.[8] |

| Hydrophobicity | Varies with alkyl chain length. Measured by the octanol-water partition coefficient (log Kow). Longer chains increase hydrophobicity. Most common QACs have low to moderate hydrophobicity (log Kow < 4).[7][11] | Didecyldimethylammonium chloride (DDAC) is more hydrophobic than shorter-chain analogues. |

| Surface Activity | As cationic surfactants, they reduce surface tension at interfaces, which aids in cleaning and allows them to interact with microbial membranes.[2][4] | Cetrimide and Benzethonium chloride are strong surfactants. |

| Stability | QACs are generally stable compounds, especially in formulated products.[8] However, their activity can be neutralized by anionic detergents like common soaps.[8] | Formulated BKC is documented to be stable for five years.[8] |

Mechanism of Antimicrobial Action

The primary mechanism of action for QACs is the disruption of microbial cell membranes, a multi-step process driven by electrostatic and hydrophobic interactions.[1][2][3] This direct, physical mode of action makes the development of microbial resistance less probable compared to antibiotics that target specific metabolic pathways.[13]

The process can be summarized in the following stages:

-

Adsorption and Penetration: The positively charged QAC molecule is electrostatically attracted to the negatively charged microbial cell surface. It adsorbs onto the cell wall and begins to penetrate its layers.[2][14]

-

Membrane Binding and Disruption: The hydrophobic alkyl chains of the QAC penetrate the hydrophobic core of the cytoplasmic membrane.[14] This insertion disrupts the ordered structure of the lipid bilayer, increasing membrane fluidity and pressure.[3][14]

-

Leakage of Cellular Contents: The structural integrity of the membrane is compromised, leading to the leakage of essential low-molecular-weight intracellular components, such as potassium ions, amino acids, and nucleotides.[2][3]

-

Enzymatic Inhibition and Degradation: Disruption of the membrane leads to the inactivation of critical membrane-bound enzymes. This is followed by the degradation of proteins and nucleic acids, ultimately causing cell death.[2]

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 4. brieflands.com [brieflands.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. akjournals.com [akjournals.com]

- 7. Broth microdilution - Wikipedia [en.wikipedia.org]

- 8. MTT (Assay protocol [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]

- 11. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]

- 12. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols: Oleyltrimethylammonium Chloride in Nanoparticle Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyltrimethylammonium chloride (OTAC) is a cationic surfactant that is emerging as a versatile and effective capping and shape-directing agent in the synthesis of various nanoparticles. Its unique molecular structure, featuring a long, unsaturated oleyl tail and a positively charged quaternary ammonium headgroup, imparts specific properties to the nanoparticles it stabilizes. This makes OTAC-stabilized nanoparticles particularly promising for applications in drug delivery, biomedical imaging, and catalysis.

The oleyl group, an 18-carbon chain with a cis-double bond, provides excellent steric hindrance, which prevents nanoparticle aggregation and allows for controlled growth. The trimethylammonium headgroup imparts a positive surface charge (zeta potential), which is crucial for electrostatic stabilization in colloidal suspensions and for facilitating interactions with negatively charged biological membranes, a key aspect in drug delivery.

These application notes provide an overview of the role of OTAC in the synthesis of metallic and silica nanoparticles, along with detailed experimental protocols based on analogous and closely related surfactant systems. The information is intended to serve as a comprehensive guide for researchers looking to leverage the unique properties of OTAC in their nanoparticle formulations.

Role of this compound in Nanoparticle Synthesis

OTAC's primary functions in nanoparticle synthesis are:

-

Stabilization: The oleyl chain adsorbs onto the nanoparticle surface, creating a protective layer that sterically hinders particle aggregation. The cationic headgroup provides electrostatic repulsion between particles, further enhancing colloidal stability.

-

Shape Direction: Similar to other long-chain quaternary ammonium surfactants like cetyltrimethylammonium chloride (CTAC), OTAC can selectively bind to specific crystallographic faces of growing nanocrystals. This differential binding alters the growth rates of different faces, leading to the formation of anisotropic nanostructures such as nanorods and nanocubes.

-

Micelle Formation: In aqueous solutions, OTAC can form micelles that act as nanoreactors or templates, guiding the formation and morphology of nanoparticles, particularly in the synthesis of mesoporous silica.

-

Phase Transfer: The amphiphilic nature of OTAC can be exploited in two-phase synthesis systems to transfer nanoparticle precursors or nascent nanoparticles between aqueous and organic phases.

-

Bio-interfacing: The positive charge conferred by the trimethylammonium group promotes interaction with and uptake by cells, which typically have a negatively charged cell membrane. This is a critical feature for applications in drug and gene delivery.

Applications in Nanoparticle Synthesis

Gold Nanoparticle Synthesis

While specific protocols detailing the use of OTAC in gold nanoparticle synthesis are not abundant in publicly available literature, its structural analog, CTAC, is widely used, particularly in the seed-mediated synthesis of gold nanorods. The principles and protocols for CTAC can be adapted for OTAC, with the expectation of similar shape-directing effects. The oleyl chain in OTAC may offer different packing densities on the nanoparticle surface compared to the saturated cetyl chain of CTAC, potentially influencing the final aspect ratio of the nanorods.

Key Experimental Parameters for Gold Nanorod Synthesis (Adapted from CTAC-based methods)

| Parameter | Value/Range | Purpose |

| Seed Solution | ||

| HAuCl4 Concentration | 0.25 mM | Gold precursor |

| Sodium Citrate Conc. | 2.5 mM | Initial reducing and stabilizing agent |

| NaBH4 Concentration | 10 mM (ice-cold) | Strong reducing agent to form seed particles |

| Growth Solution | ||

| HAuCl4 Concentration | 0.5 - 1.0 mM | Gold precursor for rod growth |

| OTAC Concentration | 50 - 100 mM | Capping and shape-directing agent |

| Ascorbic Acid Conc. | 0.4 - 0.8 mM | Mild reducing agent |

| AgNO3 Concentration | 0.04 - 0.12 mM | Additive to control aspect ratio |

| Temperature | 25 - 30 °C | Reaction temperature |

Materials:

-

Gold(III) chloride trihydrate (HAuCl4·3H2O)

-

This compound (OTAC)

-

Sodium borohydride (NaBH4)

-

L-Ascorbic acid

-

Silver nitrate (AgNO3)

-

Deionized water (18.2 MΩ·cm)

Procedure:

-

Preparation of Seed Solution:

-

To 5 mL of a 0.2 M OTAC solution, add 5 mL of 0.5 mM HAuCl4.

-

While stirring vigorously, inject 0.6 mL of ice-cold 10 mM NaBH4.

-

The solution color will change to brownish-yellow.

-

Continue stirring for 2 minutes and then keep the seed solution undisturbed at 25-30 °C for at least 30 minutes before use.

-

-

Preparation of Growth Solution:

-

In a separate container, add 50 mL of 0.2 M OTAC solution.

-

Add 2.5 mL of 4 mM AgNO3 solution.

-

Add 50 mL of 1 mM HAuCl4.

-

Gently mix the solution until the initial orange color fades.

-

Add 0.7 mL of 0.1 M ascorbic acid. The solution will become colorless as Au(III) is reduced to Au(I).

-

-

Growth of Nanorods:

-

Add 120 µL of the aged seed solution to the growth solution.

-

Mix gently and then leave the solution undisturbed overnight at 25-30 °C.

-

The solution color will gradually change, indicating the formation of gold nanorods.

-

-

Purification:

-

Centrifuge the nanorod solution to remove excess reactants and unbound OTAC. The centrifugation speed and time will depend on the size and aspect ratio of the nanorods.

-

Remove the supernatant and resuspend the pellet in deionized water. Repeat the centrifugation and resuspension steps at least twice.

-

Silica Nanoparticle Synthesis

In the synthesis of mesoporous silica nanoparticles (MSNs), cationic surfactants like OTAC act as structure-directing agents. They form micelles in the reaction medium, which serve as templates around which silica precursors (like tetraethyl orthosilicate, TEOS) hydrolyze and condense. After the silica framework is formed, the surfactant template is removed, typically by calcination or solvent extraction, leaving behind a porous structure.

Key Experimental Parameters for Mesoporous Silica Nanoparticle Synthesis (Adapted from CTAC-based methods)

| Parameter | Value/Range | Purpose |

| OTAC Concentration | 1.0 - 5.0 mg/mL | Template/Structure-directing agent |

| TEOS Concentration | 0.5 - 2.0 mL | Silica precursor |

| Catalyst (e.g., NH4OH) | pH 10-12 | To catalyze the hydrolysis of TEOS |

| Co-solvent (e.g., Ethanol) | Varies | To solubilize TEOS |

| Temperature | 25 - 80 °C | Reaction temperature |

| Template Removal | Calcination or Solvent Extraction | To create pores |

Materials:

-

This compound (OTAC)

-

Tetraethyl orthosilicate (TEOS)

-

Ammonium hydroxide (NH4OH, 28-30%)

-

Ethanol

-

Deionized water

Procedure:

-

Template Solution Preparation:

-

Dissolve 1.0 g of OTAC in 480 mL of deionized water.

-

Add 200 mL of ethanol and stir for 30 minutes.

-

Add 3.5 mL of NH4OH to the solution and adjust the temperature to 80 °C.

-

-

Silica Framework Formation:

-

While stirring the template solution vigorously, add 5.0 mL of TEOS dropwise.

-

Continue stirring at 80 °C for 2 hours. A white precipitate will form.

-

-

Particle Collection and Washing:

-

Collect the nanoparticles by centrifugation or filtration.

-

Wash the particles thoroughly with deionized water and then with ethanol to remove residual reactants.

-

-

Template Removal (Solvent Extraction):

-

Resuspend the washed nanoparticles in a solution of 1% NaCl in ethanol.

-

Stir for 6 hours at 60 °C to exchange the OTAC with ions from the solution.

-

Centrifuge and repeat the extraction process.

-

Finally, wash with pure ethanol and dry the resulting mesoporous silica nanoparticles.

-

Drug Delivery Applications

The positive surface charge of OTAC-stabilized nanoparticles is a key feature for drug delivery applications. This positive charge facilitates the interaction with and uptake by negatively charged cell membranes, primarily through endocytosis.

Cellular Uptake Mechanism

The uptake of positively charged nanoparticles by cells is a complex process involving several endocytic pathways.

Cellular uptake of OTAC-stabilized nanoparticles.

Logical Workflow for Drug Delivery Application Development:

Workflow for developing OTAC-nanoparticles for drug delivery.

Signaling Pathways in Cancer Therapy

While specific signaling pathways directly modulated by OTAC-capped nanoparticles are not yet well-defined, their primary role in cancer therapy is to deliver cytotoxic drugs more effectively to tumor cells. The enhanced cellular uptake can lead to higher intracellular concentrations of the drug, thereby amplifying its therapeutic effect on various cancer-related signaling pathways. For instance, if a drug like Doxorubicin is delivered, the nanoparticles would facilitate its entry into the cell, where it can then intercalate with DNA and inhibit topoisomerase II, ultimately leading to apoptosis through pathways involving p53 and caspases.

Conclusion

This compound is a promising surfactant for the synthesis of functional nanoparticles with significant potential in biomedical applications. Its ability to control nanoparticle size and shape, coupled with the positive surface charge it imparts, makes it an excellent candidate for creating efficient drug delivery vehicles. The protocols and data presented here, based on closely related and analogous systems, provide a solid foundation for researchers to begin exploring the use of OTAC in their own work. Further research into the specific effects of the oleyl chain and the optimization of synthesis parameters will undoubtedly expand the utility of OTAC in the field of nanotechnology.

Application Notes and Protocols for Oleyltrimethylammonium Chloride (OTAC) in Gene Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyltrimethylammonium chloride (OTAC) is a cationic lipid that holds significant promise as a non-viral vector for gene delivery. Its amphiphilic structure, comprising a positively charged trimethylammonium head group and a hydrophobic oleyl tail, facilitates the encapsulation and delivery of negatively charged nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), into cells. This document provides detailed application notes and experimental protocols for utilizing OTAC in gene delivery research, based on established methodologies for similar cationic lipids. It is important to note that specific conditions and concentrations may require optimization for your particular cell type and application.

Principle of OTAC-Mediated Gene Delivery

OTAC-based gene delivery vectors, typically formulated as liposomes or nanoparticles, function through a multi-step process. The positively charged OTAC molecules interact electrostatically with the negatively charged phosphate backbone of nucleic acids, leading to the formation of condensed, stable complexes known as lipoplexes. These lipoplexes, with a net positive charge, can then associate with the negatively charged cell membrane and are subsequently internalized by the cell, primarily through endocytosis. Once inside the cell, the lipoplexes must escape the endosomal pathway to release their nucleic acid cargo into the cytoplasm. For DNA, further transport to the nucleus is required for gene expression.

Data Presentation

The following tables summarize representative quantitative data for cationic lipid-based gene delivery systems. These values are provided as a general reference and may vary depending on the specific formulation, cell type, and experimental conditions.

Table 1: Representative Transfection Efficiency of Cationic Lipid-Based Nanoparticles

| Cell Line | Cationic Lipid Formulation | Transfection Reagent/DNA Ratio (w/w) | Transfection Efficiency (%) | Reference |

| AGS | X-tremeGENE HP™ | 2:1 | 36.9 | [1] |

| AGS | Attractene™ | 1.5:0.4 | 29 | [1] |

| HeLa | Spermine-C14 Liposomes | 25:1 | ~85 (relative to Lipofectamine 2000) | [2] |

| HEK293 | LPHNSs (18% DOTAP) | 90:1 | ~35 | [3] |

| 293T | Cationic Lipid 1a/DOPE | 4:1 (N/P ratio) | ~45 | [4] |

Table 2: Representative Cytotoxicity of Cationic Lipid-Based Formulations

| Cell Line | Cationic Lipid Formulation | Concentration/Ratio | Cell Viability (%) | Assay | Reference |

| AGS | X-tremeGENE HP™ | Optimal for transfection | 68-75 | MTT | [1] |

| AGS | Attractene™ | Optimal for transfection | 74.5-95.5 | MTT | [1] |

| HEK293T | LPHNSs (24% DOTAP) | 90:1 (NS:pDNA) | ~70 | CCK-8 | [3] |

Experimental Protocols

Protocol 1: Preparation of OTAC-Based Cationic Liposomes

This protocol describes the preparation of OTAC-containing liposomes using the thin-film hydration method. A neutral helper lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), is often included to enhance transfection efficiency.

Materials:

-

This compound (OTAC)

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Chloroform

-

Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath sonicator or extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

Dissolve OTAC and DOPE (e.g., at a 1:1 molar ratio) in chloroform in a round-bottom flask.

-

Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.

-

Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film by adding a sterile, nuclease-free aqueous solution (water or buffer) pre-warmed to a temperature above the lipid phase transition temperature.

-

Vortex the flask for several minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

-

-

Size Reduction (Sonication or Extrusion):

-

Sonication: Sonicate the MLV suspension in a bath sonicator until the solution becomes clear to form small unilamellar vesicles (SUVs).

-

Extrusion (Recommended): For more uniform liposome size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). Pass the suspension through the extruder 10-20 times to obtain large unilamellar vesicles (LUVs) of a consistent size.[5]

-

-

Storage:

-

Store the prepared liposomes at 4°C. For long-term storage, consider storing under an inert gas (e.g., argon) to prevent lipid oxidation.

-

Protocol 2: Formulation of OTAC/Nucleic Acid Lipoplexes

This protocol details the formation of complexes between the cationic OTAC liposomes and the nucleic acid cargo.

Materials:

-

Prepared OTAC-based cationic liposomes

-

Nucleic acid (plasmid DNA or siRNA) in a nuclease-free buffer

-

Serum-free cell culture medium (e.g., Opti-MEM®)

Procedure:

-

Dilution:

-

In separate sterile tubes, dilute the required amount of OTAC liposomes and nucleic acid in serum-free medium.

-

-

Complex Formation:

-

Gently add the diluted nucleic acid to the diluted liposome solution. Do not vortex. Mix by gentle pipetting or flicking the tube.

-

Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes.[6] The optimal incubation time may need to be determined empirically.

-

Protocol 3: In Vitro Transfection of Adherent Cells

This protocol provides a general procedure for transfecting adherent mammalian cells with OTAC/nucleic acid lipoplexes.

Materials:

-

Adherent cells in culture

-

Complete cell culture medium (with serum and antibiotics)

-

Serum-free cell culture medium

-

Prepared OTAC/nucleic acid lipoplexes

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding:

-

The day before transfection, seed cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

-

Transfection:

-

On the day of transfection, gently wash the cells with PBS.

-

Replace the medium with fresh, complete culture medium.

-

Add the prepared OTAC/nucleic acid lipoplex solution dropwise to the cells.

-

Gently rock the plate to ensure even distribution of the lipoplexes.

-

-

Incubation:

-

Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours. The optimal incubation time will depend on the gene of interest and the cell type.

-

-

Analysis:

-

After the incubation period, analyze the cells for transgene expression (e.g., via fluorescence microscopy for a fluorescent reporter gene, or by qPCR or Western blot for other genes of interest).

-

Protocol 4: Cytotoxicity Assessment using MTT Assay

This protocol describes how to assess the cytotoxicity of the OTAC formulations using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]

Materials:

-

Cells seeded in a 96-well plate

-

OTAC formulations at various concentrations

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Treatment:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Remove the medium and add fresh medium containing various concentrations of the OTAC formulation to be tested. Include untreated cells as a control.

-

Incubate the cells for the desired exposure time (e.g., 24 or 48 hours).

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

-

Solubilization:

-

After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently by pipetting up and down.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

-

Visualizations

Cellular Uptake and Intracellular Trafficking of OTAC Lipoplexes

Caption: Cellular uptake and intracellular fate of OTAC lipoplexes.

Experimental Workflow for OTAC-Mediated Gene Transfection

Caption: Workflow for in vitro gene transfection using OTAC.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Structure Relationship of Cationic Lipids on Gene Transfection Mediated by Cationic Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. researchgate.net [researchgate.net]

- 5. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]

- 6. avantiresearch.com [avantiresearch.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for Oleyltrimethylammonium Chloride as a Phase Transfer Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyltrimethylammonium chloride is a quaternary ammonium salt that can function as a phase transfer catalyst (PTC). PTCs are valuable tools in organic synthesis, facilitating reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile). The lipophilic oleyl group and the hydrophilic quaternary ammonium head of this compound impart surfactant-like properties, enabling the transport of ionic reactants across the phase boundary, thereby accelerating reaction rates and often improving yields under milder conditions.

Phase transfer catalysis is particularly beneficial in "green chemistry" as it can reduce the need for harsh organic solvents and may allow for the use of water as a solvent.[1][2] This document provides an overview of the applications of long-chain quaternary ammonium salts like this compound as phase transfer catalysts, including a general reaction mechanism and a detailed experimental protocol for a representative nucleophilic substitution reaction.

Mechanism of Action

The primary mechanism of phase transfer catalysis with quaternary ammonium salts involves the formation of an ion pair between the catalyst and the reactant in the aqueous phase. This ion pair, being more lipophilic than the original reactant, can then migrate into the organic phase to react with the substrate.

The catalytic cycle can be summarized as follows:

-

Anion Exchange: The quaternary ammonium cation (Q⁺) exchanges its counter-ion (Cl⁻) for the anionic reactant (Nu⁻) from the aqueous phase at the interface of the two liquid phases.

-

Phase Transfer: The newly formed ion pair (Q⁺Nu⁻) is sufficiently soluble in the organic phase to move across the phase boundary.

-

Reaction: In the organic phase, the "naked" and thus highly reactive nucleophile (Nu⁻) attacks the organic substrate (R-X) to form the desired product (R-Nu).

-

Catalyst Regeneration: The quaternary ammonium cation, now paired with the leaving group (X⁻), migrates back to the aqueous phase, where it can exchange X⁻ for another Nu⁻, thus continuing the catalytic cycle.

Long-chain quaternary ammonium salts, such as those with oleyl, cetyl, or stearyl groups, can also form micelles, which can create a microenvironment that encapsulates the reactants and further enhances the reaction rate.[3][4]

Applications in Organic Synthesis

Long-chain quaternary ammonium salts are effective phase transfer catalysts for a variety of organic reactions, including:

-

Nucleophilic Substitution Reactions: This is one of the most common applications. Examples include the synthesis of ethers (Williamson ether synthesis), nitriles, esters, and sulfides.[5][6] The catalyst facilitates the transfer of nucleophiles like alkoxides, cyanide, carboxylates, and thiolates into the organic phase.

-

Alkylation Reactions: C-, N-, O-, and S-alkylation reactions are readily promoted by phase transfer catalysts.[6]

-

Oxidation and Reduction Reactions: While less common, certain oxidation and reduction reactions can be facilitated by PTCs.

Due to the structural similarity, the applications of cetyltrimethylammonium bromide (CTAB) and didecyldimethylammonium chloride can be considered analogous to those of this compound.[3][7]

Data Presentation

| Catalyst Type | Reactant (Aqueous) | Reactant (Organic) | Typical Solvent System | Relative Reaction Rate | Expected Yield |

| Long-Chain Quaternary Ammonium Salt (e.g., this compound) | Sodium Phenoxide | Benzyl Bromide | Toluene/Water | Moderate to High | Good to Excellent |

| Tetrabutylammonium Bromide (TBAB) | Sodium Phenoxide | Benzyl Bromide | Toluene/Water | High | Excellent |

| No Catalyst | Sodium Phenoxide | Benzyl Bromide | Toluene/Water | Very Low | Poor |

Experimental Protocols

The following is a detailed protocol for a Williamson ether synthesis, a classic example of a reaction that can be efficiently catalyzed by a phase transfer catalyst like this compound. This protocol is based on established procedures for similar long-chain quaternary ammonium salts.[8]

Reaction: Synthesis of Benzyl Phenyl Ether

Materials:

-

Phenol

-

Sodium hydroxide (NaOH)

-

Benzyl bromide

-

This compound (as the phase transfer catalyst)

-

Toluene

-

Deionized water

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Aqueous Phase: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenol (e.g., 9.4 g, 0.1 mol) and sodium hydroxide (e.g., 4.4 g, 0.11 mol) in 50 mL of deionized water. Stir until all solids have dissolved.

-

Addition of Organic Phase and Catalyst: To the aqueous solution, add 50 mL of toluene, followed by benzyl bromide (e.g., 17.1 g, 0.1 mol).

-

Catalyst Addition: Add a catalytic amount of this compound (e.g., 0.5-1 mol%, approximately 0.18-0.36 g).

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer from the aqueous layer.

-

Extract the aqueous layer with 2 x 25 mL of diethyl ether.

-

Combine all organic layers.

-

Wash the combined organic layer with 50 mL of 5% sodium hydroxide solution, followed by 50 mL of water, and finally with 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Isolation of Product:

-

Filter the drying agent.

-

Remove the solvent from the filtrate using a rotary evaporator to obtain the crude benzyl phenyl ether.

-

-

Purification (if necessary): The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Mandatory Visualizations

References

- 1. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 2. Phase_transfer_catalyst [chemeurope.com]

- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 4. Sciencemadness Discussion Board - Testing phase-transfer catalysts. - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. alfachemic.com [alfachemic.com]

- 6. jetir.org [jetir.org]

- 7. Sciencemadness Discussion Board - OTC PTC (Phase Transfer Catalysts) - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. cactus.utahtech.edu [cactus.utahtech.edu]

Oleyltrimethylammonium Chloride: A Versatile Cationic Surfactant in Materials Science

For Immediate Release

Oleyltrimethylammonium chloride (OTMAC), a quaternary ammonium salt, is emerging as a versatile cationic surfactant with significant applications in various domains of materials science. Its unique molecular structure, featuring a long oleyl chain and a charged trimethylammonium headgroup, enables its use in the synthesis of advanced nanomaterials, the formulation of sophisticated drug delivery systems, and the modification of material surfaces to impart novel functionalities. This application note provides a detailed overview of OTMAC's current applications, complete with experimental protocols and quantitative data for researchers, scientists, and professionals in drug development.

Key Applications in Materials Science

This compound's utility in materials science is primarily centered around three key areas:

-